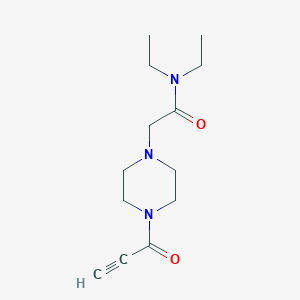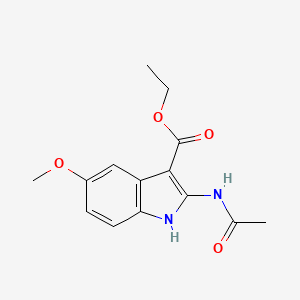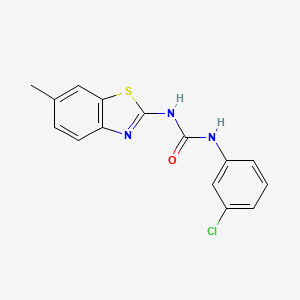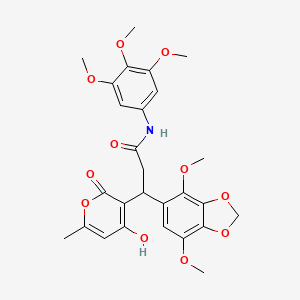![molecular formula C18H26BrN3O3 B11035822 ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B11035822.png)
ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate is a complex organic compound with a long and intricate name. Let’s break it down:
- The core structure is an indole ring (a bicyclic aromatic system) with various functional groups attached.
- The compound contains a bromine atom (6-bromo) and a hydroxyl group (5-hydroxy).
- The presence of dimethylamino groups [(dimethylamino)methyl] adds further complexity.
- The ester group (ethyl ester) is attached to the carboxylic acid functionality.
- This compound has potential applications in various fields due to its unique structure.
準備方法
- Synthesis of this compound involves several steps, including bromination, amidation, and esterification.
- One synthetic route could start with the bromination of an appropriate indole precursor, followed by amidation using dimethylamine.
- The final step involves esterification with ethyl alcohol to obtain the desired product.
- Industrial production methods may vary, but they typically involve efficient and scalable processes.
化学反応の分析
Reactions: Ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate can undergo various reactions
Common Reagents and Conditions:
Major Products: The desired product itself, along with intermediates formed during the synthesis.
科学的研究の応用
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors or ligands).
Medicine: Studied for pharmacological properties (e.g., anticancer, antimicrobial).
Industry: May serve as a precursor for pharmaceuticals or agrochemicals.
作用機序
- The compound’s mechanism of action depends on its specific targets.
- It could interact with enzymes, receptors, or cellular pathways due to its diverse functional groups.
- Further research is needed to elucidate its precise mode of action.
類似化合物との比較
- Similar compounds include other indole derivatives, such as 2-bromo-6-[(bis(4-dimethylaminophenyl)methyl)]-4-nitrophenol .
- Highlighting its uniqueness:
- The combination of bromine, dimethylamino groups, and the ester functionality sets it apart.
- Few compounds exhibit such a complex arrangement.
特性
分子式 |
C18H26BrN3O3 |
|---|---|
分子量 |
412.3 g/mol |
IUPAC名 |
ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C18H26BrN3O3/c1-7-25-18(24)16-14(10-21(4)5)22(6)13-8-12(19)17(23)11(15(13)16)9-20(2)3/h8,23H,7,9-10H2,1-6H3 |
InChIキー |
NLRPAIRWFGHBQA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-chloro-2-methylphenyl)-3-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]thiourea](/img/structure/B11035753.png)


![(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate](/img/structure/B11035774.png)
![2',3'-Diethyl 4,5-dimethyl 9'-methoxy-5',5'-dimethyl-6'-(naphthalen-2-ylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11035775.png)
![2-(3-Pyridyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11035780.png)
![5-(5-Chloro-2-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B11035787.png)
![2-{[(8-ethyl-4,4-dimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]sulfanyl}benzoic acid](/img/structure/B11035791.png)
![2-({[1-(Carbamothioylhydrazono)-4,4,8-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}sulfanyl)benzoic acid](/img/structure/B11035799.png)
![7-(2-hydroxyethyl)-2-phenylimidazo[1,2-b]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11035807.png)
![4-(2,4-dichlorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11035814.png)

![7-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridin-3-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11035838.png)

